molecular formula C16H15BrN2O3 B3912182 4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No. B3912182
M. Wt: 363.21 g/mol
InChI Key: XMRQQVPXOQVYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

Sorafenib targets several signaling pathways involved in tumor growth and angiogenesis. The drug inhibits the activity of Raf kinases, which are involved in the Raf/MEK/ERK signaling pathway that promotes cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these signaling pathways, Sorafenib reduces tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug inhibits the activity of several kinases involved in tumor growth and angiogenesis, which leads to reduced tumor growth and angiogenesis. Sorafenib has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Sorafenib has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages and limitations for lab experiments. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. Sorafenib is also commercially available, which makes it easily accessible for lab experiments. However, Sorafenib has limitations in terms of its selectivity and toxicity. The drug targets several signaling pathways, which can lead to off-target effects and toxicity. Additionally, Sorafenib has limited efficacy in some types of cancer.

Future Directions

There are several future directions for Sorafenib research. One direction is to develop more selective kinase inhibitors that target specific signaling pathways involved in tumor growth and angiogenesis. Another direction is to develop combination therapies that incorporate Sorafenib with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is a need for more research on the mechanisms of resistance to Sorafenib and how to overcome this resistance. Overall, Sorafenib has shown promise as a potential therapeutic agent for various types of cancer, and further research is needed to fully understand its potential.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The drug has been shown to inhibit tumor growth and angiogenesis by targeting several signaling pathways, including the Raf/MEK/ERK pathway, VEGFR-2, and PDGFR-β. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-11-4-2-3-5-14(11)21-10-15(20)22-19-16(18)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRQQVPXOQVYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-bromo-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.